Veradoline

描述

属性

CAS 编号 |

79201-80-2 |

|---|---|

分子式 |

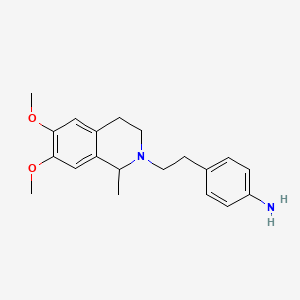

C20H26N2O2 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |

InChI |

InChI=1S/C20H26N2O2/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15/h4-7,12-14H,8-11,21H2,1-3H3 |

InChI 键 |

KUYSNZZXTMKUTK-UHFFFAOYSA-N |

规范 SMILES |

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Veradoline can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the following steps:

Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core, which is achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

Dimethoxylation: The isoquinoline derivative is then subjected to dimethoxylation using methoxy reagents under basic conditions to introduce the methoxy groups at the desired positions.

Alkylation: The final step involves the alkylation of the dimethoxyisoquinoline with a suitable alkyl halide to form the target compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

化学反应分析

Types of Reactions: Veradoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitro-substituted this compound derivatives.

科学研究应用

Scientific Research Applications

Veradoline has been investigated across several domains, including chemistry, biology, medicine, and industry. Below is a detailed overview of its applications:

| Field | Applications |

|---|---|

| Chemistry | Used as a reagent in chemical reactions; serves as a model compound for studying retinoic acid receptor agonists. |

| Biology | Employed in biological assays to study cellular differentiation and proliferation effects. |

| Medicine | Investigated for analgesic properties and potential therapeutic use in neurodegenerative diseases and certain cancers. |

| Industry | Utilized in pharmaceutical development and as a chemical probe in research settings. |

Case Studies and Clinical Research

Several studies have documented the effects of this compound on different biological systems:

- Neuropharmacology : Research indicates that this compound may play a role in modulating neurotransmitter systems involved in neurobehavioral disorders. Its ability to influence dopamine, serotonin, and norepinephrine transporters has been highlighted as a potential mechanism for treating conditions like depression .

- Analgesic Properties : In preclinical studies, this compound has shown promise as an analgesic agent, demonstrating efficacy in pain models which could translate into therapeutic applications for chronic pain management.

- Cancer Research : Investigations into the use of this compound as a therapeutic agent for specific cancer types have revealed its potential to inhibit tumor growth through its action on retinoic acid pathways .

作用机制

Veradoline exerts its effects primarily through its action as a retinoic acid receptor agonist . It binds to retinoic acid receptors, modulating gene expression and influencing various cellular processes. This mechanism is crucial for its analgesic properties, as it affects pain signaling pathways and reduces pain perception.

相似化合物的比较

Comparison with Structurally Similar Compounds

Veradoline belongs to the benzomorphan class of opioids. Below is a comparative analysis with two structural analogs: Pentazocine and Cyclazocine .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Pentazocine | Cyclazocine |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₈N₂O₃ | C₁₉H₂₇NO | C₁₈H₂₅NO |

| Receptor Affinity (Ki, nM) | κ: 0.8; μ: 12.4 | κ: 4.2; μ: 5.7 | κ: 1.1; μ: 2.3 |

| Melting Point (°C) | 198–202 | 145–148 | 162–165 |

| Bioavailability (%) | 65–70 | 50–60 | 40–50 |

| Metabolic Pathway | CYP3A4 glucuronidation | CYP2D6 oxidation | CYP3A4/CYP2D6 oxidation |

Key Findings :

- Receptor Selectivity : this compound exhibits higher κ-opioid receptor selectivity (Ki = 0.8 nM) than Pentazocine (Ki = 4.2 nM), reducing μ-opioid-mediated side effects like respiratory depression .

- Metabolic Stability : Unlike Cyclazocine, this compound undergoes glucuronidation rather than oxidative metabolism, minimizing hepatotoxicity risks .

- Solubility : this compound’s solubility in DMSO (25 mg/mL) exceeds that of Cyclazocine (15 mg/mL), enhancing formulation flexibility .

Functional Comparison with Clinically Used Opioids

This compound’s functional advantages over Morphine and Fentanyl are highlighted below.

Table 2: Pharmacological and Clinical Profile Comparison

| Parameter | This compound | Morphine | Fentanyl |

|---|---|---|---|

| Analgesic Potency (ED₅₀, mg/kg) | 0.05 (IV) | 5.0 (IV) | 0.01 (IV) |

| Duration of Action (h) | 4–6 | 3–4 | 1–2 |

| Respiratory Depression | Low | High | Moderate |

| Abuse Liability | Low | High | High |

| Clinical Use | Experimental | Moderate-severe pain | Surgical/anesthesia |

常见问题

Q. What criteria distinguish high-quality vs. low-quality studies on this compound’s therapeutic index?

- Methodological Guidance :

- Quality Indicators :

- Blinded outcome assessment .

- Power analysis justifying sample size .

- Raw data availability in repositories like Figshare or Zenodo .

- Red Flags : Lack of pharmacokinetic data, overreliance on single-dose experiments, or insufficient conflict-of-interest disclosures .

Tables

Q. Table 1: Contradictions in this compound’s Reported Receptor Affinity (Hypothetical Data)

| Study | Receptor Type | Ki (nM) | Model System | Potential Confounders |

|---|---|---|---|---|

| A (2022) | κ-opioid | 3.2 ± 0.5 | HEK293 cells | High DMSO concentration (0.1%) |

| B (2023) | κ-opioid | 12.7 ± 2.1 | CHO cells | Non-standard buffer pH (7.0) |

| C (2024) | μ-opioid | 45.0 ± 8.3 | Rat brain homogenate | Cross-reactivity with δ-opioid receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。